N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
This compound features a pyrazole core substituted at position 3 with a 2-methoxynaphthalen-1-yl group and at position 5 with a hydrazide moiety linked to a (3,4-dimethoxyphenyl)ethylidene chain. The ethylidene group (CH₃-C=) and methoxy substituents on the aromatic rings contribute to its electronic and steric properties, influencing its biological activity and solubility.
Properties
Molecular Formula |
C25H24N4O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O4/c1-15(17-10-11-21(31-2)23(13-17)33-4)26-29-25(30)20-14-19(27-28-20)24-18-8-6-5-7-16(18)9-12-22(24)32-3/h5-14H,1-4H3,(H,27,28)(H,29,30)/b26-15+ |
InChI Key |
AFBRTISMRYHRFM-CVKSISIWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxyphenylhydrazine with 2-methoxynaphthaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties.
Biology
Research has highlighted the potential biological activities of N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide:
- Antioxidant Activity : Studies have demonstrated its antioxidant properties, with some derivatives showing activity significantly higher than that of established antioxidants like ascorbic acid .
- Anticancer Properties : The compound has been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), exhibiting notable cytotoxic effects . Its mechanism may involve inhibition of cell division and induction of apoptosis through specific signaling pathways .
Medicine
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its anti-inflammatory and antimicrobial properties make it a candidate for further investigation in drug development . The interaction with specific molecular targets suggests it could be effective in modulating enzymatic activity related to inflammation and cancer progression.
Industry
In industrial applications, this compound may be utilized in developing new materials with tailored properties, such as dyes or polymers. Its unique structural attributes can lead to innovative applications in material science.
Research Findings and Case Studies
Recent studies have confirmed the efficacy of this compound in various applications:
- Antioxidant Studies : The compound's antioxidant activity was assessed using the DPPH radical scavenging method, showing superior efficacy compared to traditional antioxidants .
- Cytotoxicity Assays : MTT assays indicated higher cytotoxicity against glioblastoma cells compared to breast cancer cells, suggesting specificity in anticancer activity .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Electronic and Computational Insights
- Ethylidene vs. Methylidene : DFT studies on analogs (e.g., (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide) show that ethylidene groups increase electron density on the hydrazide moiety, favoring interactions with electrophilic residues in enzymes .
- Methoxy Positioning : Molecular docking of (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide reveals that para-methoxy groups optimize hydrogen bonding with kinase ATP-binding pockets, while ortho-substituents cause steric clashes .
Solubility and Pharmacokinetics
- Naphthalene vs. Thiophene : Replacing naphthalene with 5-methyl-2-thienyl (as in N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide) reduces molecular weight and improves aqueous solubility due to thiophene’s smaller size and sulfur’s polarizability .
- Ethoxy vs. Methoxy : Ethoxy groups (e.g., in N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide) prolong half-life in vivo by resisting oxidative demethylation compared to methoxy .
Key Research Findings
- Antimicrobial Activity : Analogs with chlorine substituents (e.g., N'-(4-chlorophenyl)methylidene derivatives) exhibit enhanced Gram-negative bacterial inhibition due to increased electrophilicity .
- Anticancer Potential: The 2-methoxynaphthalen-1-yl group in the target compound shows superior topoisomerase II inhibition (IC₅₀ = 1.2 μM) compared to phenyl-substituted analogs (IC₅₀ > 5 μM), attributed to enhanced intercalation .
- Thermal Stability : Ethylidene-containing derivatives decompose at higher temperatures (ΔT = 220–240°C) than methylidene analogs (ΔT = 180–200°C), as confirmed by TGA studies .
Biological Activity
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structural features, which include a pyrazole moiety and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H27N5O4S
- Molecular Weight : 451.55 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported that a related pyrazole derivative exhibited an IC50 value of 49.85 µM against tumor cells, indicating potent antitumor activity .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties. Studies have shown that some derivatives exhibit significant activity against bacterial strains, including E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure enhances this antimicrobial efficacy .
Research Findings and Case Studies
The mechanism through which this compound exerts its biological effects is likely multifactorial:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenase enzymes (COX), reducing the synthesis of inflammatory mediators.
- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells through various signaling pathways.
- Antimicrobial Action : The structural characteristics facilitate interaction with bacterial membranes or essential metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
